molecular formula C16H18N6O2 B2404672 3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034448-68-3

3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2404672
CAS No.: 2034448-68-3
M. Wt: 326.36
InChI Key: BXRVLPTUSVZQQT-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a high-purity chemical reagent designed for research and development purposes. This compound features a unique molecular structure incorporating a pyrazole core linked to a pyridyl-imidazole group via an ethyl carboxamide bridge, making it a compound of significant interest in medicinal and agrochemical research. Pyrazole carboxamide derivatives are widely investigated for their potential biological activities. Structural analogs, such as those featuring difluoromethyl groups on the pyrazole ring, have been reported to exhibit excellent fungicidal activities . The specific methoxy substitution on this compound may influence its binding affinity and metabolic profile, offering a distinct avenue for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for screening against biological targets. Its complex structure, which includes multiple nitrogen-containing heterocycles, is typical of scaffolds used in the development of various pharmaceutical and agrochemical agents . As with all compounds of this class, it is intended for laboratory research to explore its potential physicochemical and biological properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-21-11-12(16(20-21)24-2)15(23)19-8-10-22-9-7-18-14(22)13-5-3-4-6-17-13/h3-7,9,11H,8,10H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRVLPTUSVZQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, with the CAS number 2034448-68-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anticancer, anti-inflammatory, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O2C_{16}H_{18}N_{6}O_{2} with a molecular weight of 326.35 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O₂
Molecular Weight326.35 g/mol
CAS Number2034448-68-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Research indicates that compounds featuring a pyrazole scaffold demonstrate significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased apoptotic rates in treated MCF cell lines . In vivo studies further support this, demonstrating tumor growth suppression in animal models treated with similar pyrazole derivatives .
  • Case Studies : A study involving structurally similar compounds reported IC50 values indicating effective inhibition of proliferation in breast (MDA-MB-231) and liver (HepG2) cancer cells . The compound's ability to target specific signaling pathways involved in cancer cell survival is an area of ongoing research.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory processes .

Other Pharmacological Effects

Beyond anticancer and anti-inflammatory activities, pyrazole derivatives exhibit a range of biological effects:

  • Antimicrobial Activity : Some studies have indicated that pyrazoles can possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • Neuroprotective Effects : Certain derivatives have shown potential neuroprotective activities, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50/Effectiveness
Anticancer (MCF cells)IC50 = 25.72 ± 3.95 μM
Anti-inflammatoryInhibition of COX-2
AntimicrobialEffective against multiple strains

Scientific Research Applications

Key Structural Components

ComponentDescription
Pyrazole Central core known for biological activity
Pyridine Enhances solubility and bioavailability
Imidazole Contributes to enzyme interactions
Carboxamide Increases stability and modulates activity

Medicinal Chemistry

Research has identified this compound as a potential therapeutic agent in several areas:

  • Anticancer Activity : Studies indicate that compounds containing pyrazole structures can inhibit the growth of various cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes. In vitro studies have shown promising results in reducing inflammation compared to standard treatments like diclofenac .

Biological Research

The compound has been investigated for its interactions with biological targets:

  • Enzyme Inhibition : It has been shown to act as an inhibitor of key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways critical for cellular function. This aspect is particularly relevant in drug design aimed at neurological disorders .

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : Its unique structure allows it to be utilized in the synthesis of other biologically active compounds. The versatility of the pyrazole scaffold makes it a key intermediate in pharmaceutical development .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that modifications to the 3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide structure significantly enhanced anticancer properties against various cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated a dose-dependent response with IC50 values lower than those of existing anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound. It was found to exhibit significant inhibition of COX enzymes in vitro, leading to reduced edema in animal models. This study highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR Shifts)
Target Compound Pyrazole-4-carboxamide 3-Methoxy, 1-methyl, ethyl-linked 2-(pyridin-2-yl)imidazole ~363.4 (estimated) Methoxy: ~3.8–4.0 ppm; Pyridin-2-yl: δ ~8.5–8.7 ppm
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole () Benzo[d]imidazole Pyrrolidine, 4-chlorophenylpropanedione 404.17 Aromatic protons: δ 7.62–7.88 ppm
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () Pyrrole-2-carboxamide Trifluoromethylpyridyl, 2-methylimidazole 392.2 NH protons: δ 11.55 ppm; CF3: δ ~7.80 ppm
1-Ethyl-N-{2-[5-methyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-3-carboxamide () Pyrazole-3-carboxamide 1-Ethyl, 5-methylimidazole, pyridin-4-yl ~360.4 (estimated) Pyridin-4-yl: δ ~8.3–8.5 ppm

Key Observations :

  • Core Heterocycles : The target’s pyrazole-4-carboxamide differs from benzoimidazole () and pyrrole () cores, which influence aromaticity and electronic properties. Pyrazoles generally exhibit higher metabolic stability than pyrroles due to reduced susceptibility to oxidation .
  • Substituent Effects: The 3-methoxy group in the target may enhance solubility compared to methyl/ethyl groups in analogs (e.g., ). Pyridin-2-yl (target) vs. Trifluoromethyl () increases lipophilicity and electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group .
Implications for Drug Design
  • Bioavailability : The target’s pyridin-2-yl and methoxy groups may improve aqueous solubility compared to ’s chlorophenylpropanedione substituent.
  • Target Selectivity : Pyridin-2-yl’s hydrogen-bonding capability could enhance selectivity for kinases or GPCRs over pyridin-4-yl analogs .
  • Metabolic Stability : The absence of labile groups (e.g., ’s trifluoromethyl) suggests the target may exhibit favorable metabolic profiles in preclinical studies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-methoxy-1-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide?

Answer:
The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Pyrazole core formation : Use cyclocondensation of hydrazine derivatives with β-ketoesters or via Knorr-type reactions. Ethyl 5-(trifluoromethyl)-1H-pyrazole precursors (e.g., ) can be modified with methoxy and methyl groups using alkylation/arylation protocols.
  • Imidazole-ethyl linkage : React 2-(pyridin-2-yl)-1H-imidazole with ethylating agents (e.g., chloroethyl derivatives) under basic conditions (K₂CO₃/CH₃CN) to form the ethyl bridge .
  • Carboxamide coupling : Employ carbodiimide-mediated coupling (EDC/HOBt) between the pyrazole-4-carboxylic acid and the ethyl-imidazole intermediate. Purity via silica gel chromatography (cyclohexane/ethyl acetate gradients) .

Advanced: How can reaction yields be optimized during the cyclization of intermediates with azide groups?

Answer:
Azide cyclization (e.g., Huisgen 1,3-dipolar cycloaddition) requires precise control:

  • Catalyst selection : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for regioselective triazole formation. Alternatively, azido(trimethyl)silane with trifluoroacetic acid enhances reactivity at 50°C .
  • Solvent effects : Polar aprotic solvents (DMF or THF) improve azide stability. For example, NaN₃ in DMF at 50°C achieved 88% yield in triazole formation .
  • Workup : Dry-load purification on Celite and flash chromatography minimize decomposition of sensitive intermediates .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ ~7.5–8.6 ppm), imidazole (δ ~6.7–7.8 ppm), and ethyl linker (δ ~3.8–5.0 ppm). Use DMSO-d₆ for solubility and detection of NH protons (δ ~11.5 ppm) .
  • LCMS/HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Example: ESIMS m/z 392.2 with 98.37% purity .
  • IR spectroscopy : Identify carboxamide C=O stretch (~1650–1700 cm⁻¹) and pyridine/imidazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced: How to address discrepancies in NMR data for regioisomeric byproducts?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyrazole/imidazole regions. For example, NOESY correlations differentiate between N-methyl (δ ~3.8 ppm) and O-methoxy (δ ~3.9 ppm) groups .
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G*) to verify regiochemistry .
  • HPLC co-injection : Spiking with synthetic standards identifies impurities (e.g., unreacted ethyl intermediates) .

Advanced: What strategies validate bioactivity in kinase inhibition assays?

Answer:

  • Kinase profiling : Screen against recombinant kinases (e.g., JAK2, EGFR) using ATP-competitive assays. IC₅₀ values correlate with pyridine/imidazole substituent positioning .
  • Molecular docking : Align the compound’s structure (e.g., pyridinyl-imidazole moiety) with kinase active sites (e.g., PDB: 4HVP). Triazole/pyrazole hybrids show enhanced binding via π-π stacking .
  • Mutagenesis studies : Replace key residues (e.g., gatekeeper methionine) to assess selectivity against off-target kinases .

Basic: How to assess purity and stability under storage conditions?

Answer:

  • HPLC conditions : Use C18 columns with mobile phases (e.g., 0.1% TFA in H₂O/MeCN). Target >98% purity (λ = 254 nm) .
  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via LCMS for hydrolysis (carboxamide → carboxylic acid) .
  • Stability studies : Store at −20°C under inert gas (N₂). Lyophilization prevents hydrate formation in hygroscopic intermediates .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., pyridine N-oxidation). Validate with microsomal incubations (human liver microsomes + NADPH) .
  • Glucuronidation potential : Predict sites via GLORYx, focusing on the carboxamide group. Confirm with UGT1A1/1A9 assays .
  • Metabolite ID : HRMS/MS fragmentation (e.g., loss of CH₃O• from methoxy group) identifies phase I/II metabolites .

Basic: What safety precautions are required during synthesis?

Answer:

  • Azide handling : Avoid exposure to NaN₃ (toxic/explosive). Use fume hoods and PTFE-coated stirrers .
  • Solvent disposal : Neutralize acidic/basic waste (e.g., TFA, DMF) before disposal.
  • PPE : Wear nitrile gloves, goggles, and respiratory protection during scale-up .

Advanced: How to design SAR studies for pyrazole-imidazole hybrids?

Answer:

  • Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (CF₃) on the pyridine ring. Compare IC₅₀ in enzymatic assays .
  • Linker optimization : Replace ethyl with propyl or PEG spacers to assess flexibility’s impact on binding .
  • Pharmacophore mapping : Use MOE or Discovery Studio to align critical H-bond acceptors (carboxamide O, pyridine N) .

Advanced: How to resolve low solubility in aqueous buffers for in vivo studies?

Answer:

  • Prodrug design : Convert carboxamide to methyl ester (hydrolyzed in vivo).
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (lecithin/Tween 80) .
  • Salt formation : Prepare hydrochloride salts via HCl/diethyl ether precipitation .

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